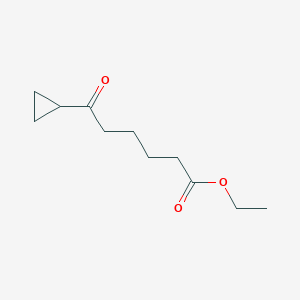

Ethyl 6-cyclopropyl-6-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-cyclopropyl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)6-4-3-5-10(12)9-7-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFUQRKVDATTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645661 | |

| Record name | Ethyl 6-cyclopropyl-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-30-2 | |

| Record name | Ethyl ε-oxocyclopropanehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-cyclopropyl-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6 Cyclopropyl 6 Oxohexanoate and Analogues

Regioselective and Stereoselective Construction of the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) motif is a valuable structural unit in many bioactive compounds, but its inherent ring strain makes it a synthetic challenge. wikipedia.orgnih.gov Modern methods have evolved to provide high levels of control over the formation of this three-membered ring.

Evolved Cyclopropanation Reactions

These reactions involve the addition of a one-carbon unit to an alkene precursor. The choice of methodology depends on the substrate's functional groups and the desired stereochemical outcome.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes stereospecifically. numberanalytics.comwikipedia.org The reaction preserves the stereochemistry of the starting alkene, meaning a cis-alkene will yield a cis-substituted cyclopropane. wikipedia.orgmasterorganicchemistry.com

Modifications to the original protocol have significantly enhanced its reactivity and scope. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable improvement. mdpi.comtcichemicals.com This change often leads to higher yields and better reproducibility.

Further advancements by researchers like Charette have introduced tunable zinc reagents where electron-withdrawing groups on the zinc atom enhance the carbenoid's electrophilicity, allowing for the efficient cyclopropanation of even unfunctionalized alkenes without the need for a directing hydroxyl group. organic-chemistry.org

| Method | Reagents | Key Features | Reference(s) |

| Classic Simmons-Smith | CH₂I₂ , Zn(Cu) | Stereospecific; often requires directing groups for high selectivity. | numberanalytics.comwikipedia.org |

| Furukawa Modification | CH₂I₂ , Et₂Zn | Increased reactivity and broader substrate scope. | mdpi.comtcichemicals.com |

| Charette Modification | RXZnCH₂Y | Tunable reactivity; effective for non-directed cyclopropanation. | organic-chemistry.org |

Transition metals offer powerful catalytic cycles for cyclopropanation, often proceeding through metal-carbene intermediates. wikipedia.org

Rhodium-Carbenoid Systems: Rhodium(II) complexes, such as dirhodium tetraacetate, are highly effective catalysts for the decomposition of diazo compounds (e.g., ethyl diazoacetate) to form rhodium-carbenoid species. wikipedia.orgcapes.gov.br These intermediates react with a wide array of alkenes to furnish cyclopropanes. A key advantage is the ability to achieve high enantioselectivity by employing chiral rhodium catalysts. nih.govrsc.org Research has shown that donor/acceptor substituted carbenoids, derived from aryldiazoacetates, exhibit exceptional chemoselectivity in these reactions. emory.edu

Manganese-Catalyzed Systems: As an earth-abundant and less toxic metal, manganese has emerged as a sustainable alternative for catalysis. Manganese-catalyzed cyclopropanations can proceed through various mechanisms. One innovative approach uses sulfones as carbene precursors in a "borrowing hydrogen" strategy with allylic alcohols, where the alcohol moiety is retained in the final product. researchgate.netnih.govthieme-connect.com Other strategies involve directing-group-assisted C-H activation to facilitate the cyclopropanation of specific substrates like indoles. acs.orgepa.gov

| Catalyst System | Carbene Source | Key Features | Reference(s) |

| Rhodium(II) Carbenoid | Diazoacetates | Broad olefin scope; high efficiency; access to enantioselective variants. | wikipedia.orgnih.govrsc.org |

| Manganese Catalysis | Sulfones, Diazoacetates | Utilizes earth-abundant metal; novel mechanisms (e.g., borrowing hydrogen). | researchgate.netnih.govepa.gov |

Recent innovations have merged electrochemistry with organocatalysis to create novel cyclopropanation pathways that avoid the need for metal catalysts or harsh chemical oxidants. One such strategy enables the direct cyclopropanation of active methylene (B1212753) compounds through a radical-polar crossover process. acs.org Another approach reports an iminium-ion-promoted asymmetric synthesis where electrophilic iodine species, generated electrocatalytically, mediate the ring closure, offering a mild and controlled reaction environment. rsc.org These methods represent a significant step towards more sustainable and safer chemical synthesis.

Cyclization Strategies Involving Precursors Bearing Cyclopropyl Functionality

An alternative synthetic route involves forming a larger ring structure onto a molecule that already contains the cyclopropyl group. Intramolecular cyclization reactions are a powerful tool for this purpose. For instance, a Wurtz-type coupling of a 1,3-dihalopropane derivative can form a cyclopropane ring within a more complex molecular framework. wikipedia.org Similarly, other intramolecular reactions, such as the Kulinkovich reaction, can generate cyclopropanols from esters, which can then be further functionalized. wikipedia.org These strategies are particularly useful when the cyclopropyl-containing starting material is readily available.

Methodologies for the Formation of the Oxohexanoate Chain and Keto Group Integration

The construction of the C6 chain containing both a ketone and an ester presents a distinct synthetic challenge. The key is the integration of the keto group at the C-6 position, adjacent to the cyclopropyl ring.

One of the most direct approaches involves the acylation of a cyclopropyl precursor. This could be achieved via a Friedel-Crafts-type reaction using an appropriate acylating agent derived from adipic acid, such as ethyl 6-chloro-6-oxohexanoate. google.com The reaction introduces the entire six-carbon chain in a single step.

Another powerful strategy is the Michael addition. For example, a related compound, 5-oxohexanoate, can be synthesized via the Michael addition of acetone (B3395972) to an acrylate (B77674) compound. google.com This principle could be adapted by using a cyclopropyl methyl ketone as the nucleophile.

Alternatively, the keto group can be formed from other functionalities. The conversion of an ester to a ketone is challenging because typical organometallic reagents like Grignards add twice to produce tertiary alcohols. chemistrysteps.comlibretexts.org However, reacting a carboxylic acid with an excess of an organolithium reagent can yield a ketone after hydrolysis. chemistrysteps.com Therefore, a precursor like 5-carboxy-1-cyclopropylpentan-1-one could be reacted with an appropriate ethoxide source, or the corresponding acid chloride could be used. The introduction of α-keto ester functional groups can also be accomplished through platinum-catalyzed C-H acylation using reagents like ethyl chlorooxoacetate. nih.gov

| Methodology | Precursors | Description | Reference(s) |

| Acylation | Cyclopropane + Ethyl 6-chloro-6-oxohexanoate | Direct C-C bond formation between the ring and the pre-formed chain. | google.com |

| Michael Addition | Cyclopropyl methyl ketone + Ethyl acrylate | Forms the carbon skeleton via conjugate addition. | google.com |

| Carboxylic Acid/Organolithium | Cyclopropyl-containing carboxylic acid + Organolithium reagent | Converts a carboxylic acid to a ketone, avoiding over-addition. | chemistrysteps.com |

| C-H Acylation | C-H bond precursor + Ethyl chlorooxoacetate | Direct introduction of an α-keto ester group via C-H activation. | nih.gov |

Esterification and Acylation Strategies for the Ethyl Ester Moiety

The introduction of the ethyl ester is a critical step. This can be achieved either by forming the ester from a precursor carboxylic acid or by constructing the carbon skeleton with the ester already in place.

One primary route involves the Fischer esterification of the corresponding carboxylic acid, 6-cyclopropyl-6-oxohexanoic acid. This acid-catalyzed reaction with ethanol (B145695) is a classic method. However, care must be taken to avoid acid-catalyzed opening of the cyclopropane ring, a known side reaction under harsh acidic conditions.

A milder alternative is the decarboxylative Claisen condensation . This method utilizes magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as nucleophiles, which can react with various acylating agents, including carboxylic acids, to form β-keto esters. organic-chemistry.org This approach could be adapted to build the carbon chain while simultaneously forming the ester.

Another powerful strategy involves the synergistic Ir-photoredox/nickel catalytic cross-coupling of in situ activated carboxylic acids with alkyltrifluoroborates. acs.org This modern method allows for the direct formation of C(O)–Csp3 bonds under mild conditions, potentially enabling the coupling of a cyclopropylcarbonyl-containing fragment with an ethyl ester-bearing fragment. acs.org

For constructing the main chain, the reaction of monoethyl adipate (B1204190) with bis(trichloromethyl) carbonate can form ethyl 6-chloro-6-oxohexanoate. google.com This acyl chloride is a key intermediate that can then be reacted with a suitable cyclopropyl nucleophile, such as a cyclopropyl Grignard or organocuprate reagent, to form the target ketone.

| Method | Precursor | Key Reagents | Advantages |

| Fischer Esterification | 6-cyclopropyl-6-oxohexanoic acid | Ethanol, Acid catalyst (e.g., H₂SO₄) | Simple, direct |

| Acyl Chloride Route | Monoethyl adipate | Bis(trichloromethyl) carbonate, then cyclopropyl organometallic | High reactivity of acyl chloride |

| Decarboxylative Condensation | Malonic acid half oxyester | Mg(OEt)₂, Acyl donor | Mild conditions, good for functionalized substrates organic-chemistry.org |

| Photoredox/Nickel Catalysis | Carboxylic acid fragment | Ir-photocatalyst, Ni-catalyst, Alkyltrifluoroborate | Mild, high functional group tolerance acs.org |

Selective Oxidation and Functionalization Methods for the Keto-Group Formation

The formation of the cyclopropyl ketone moiety is a defining step in the synthesis. This can be accomplished through the oxidation of a corresponding secondary alcohol or by the acylation of a cyclopropyl-containing precursor.

Oxidation of Secondary Alcohols: If the synthetic route proceeds via ethyl 6-cyclopropyl-6-hydroxyhexanoate, a selective oxidation is required. Numerous reagents can achieve this transformation without affecting the ester or the cyclopropyl ring. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. Catalytic methods, such as using 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant, offer a greener approach for the chemoselective oxidation of alcohols to ketones. organic-chemistry.org

Acylation Reactions: A more direct route involves the acylation of a cyclopropyl organometallic reagent with an appropriate electrophile. For instance, reacting a cyclopropyl Grignard reagent (c-PrMgBr) or cyclopropyllithium with ethyl 6-chloro-6-oxohexanoate google.com or an related ester-aldehyde could form the ketone. Friedel-Crafts acylation of a suitable aromatic precursor with cyclopropanecarbonyl chloride is a standard method for aryl cyclopropyl ketones, though less direct for the aliphatic target. masterorganicchemistry.com

Modern approaches also include the photocatalytic generation of acyl radicals from aldehydes, which can then be coupled with suitable partners. This avoids the use of stoichiometric organometallic reagents.

| Method | Precursor | Key Reagents | Key Features |

| Swern Oxidation | Ethyl 6-cyclopropyl-6-hydroxyhexanoate | Oxalyl chloride, DMSO, Et₃N | Mild, avoids over-oxidation |

| Dess-Martin Oxidation | Ethyl 6-cyclopropyl-6-hydroxyhexanoate | Dess-Martin Periodinane (DMP) | Room temperature, neutral conditions |

| AZADO Catalysis | Ethyl 6-cyclopropyl-6-hydroxyhexanoate | AZADO, O₂ (co-oxidant) | Green, chemoselective for α-keto acids organic-chemistry.org |

| Grignard Reaction | Ethyl 6-chloro-6-oxohexanoate | Cyclopropylmagnesium bromide | Classic C-C bond formation google.com |

Convergent and Multi-Component Synthesis Approaches for Related Structures

Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining several starting materials in a single step to create complex molecules.

A potential MCR approach could involve a metal iodide-promoted three-component reaction of cyclopropyl ketones, aldehydes, and amines. researchgate.net While this typically yields α-(aminoethyl)-α,β-enones, modifications could potentially lead to the desired keto-ester scaffold.

Another strategy involves the zinc carbenoid-mediated chain extension of β-keto esters. This method transforms β-keto esters into γ-keto esters. organic-chemistry.org By selecting an appropriate starting β-keto ester and a diiodo reagent, it might be possible to construct the six-carbon chain of the target molecule. The reaction proceeds through a donor-acceptor cyclopropane intermediate which then fragments. organic-chemistry.org

Furthermore, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes have been developed to construct cyclopentane (B165970) rings. nih.govacs.org While not directly applicable to the linear chain of the target molecule, the underlying principle of generating a ring-opened distonic radical anion from a cyclopropyl ketone could be harnessed and intercepted in an intermolecular fashion to build the desired carbon skeleton. nih.gov

Chemoenzymatic and Asymmetric Catalytic Routes for Enantiopure Analogues

The creation of enantiopure compounds is of paramount importance, particularly in pharmaceutical applications. Chiral cyclopropane rings are key pharmacophores in many bioactive molecules. nih.govrochester.eduacs.org

Chemoenzymatic strategies have emerged as powerful tools for producing chiral cyclopropyl ketones. rochester.eduacs.org Engineered variants of enzymes, such as sperm whale myoglobin (B1173299), have been shown to catalyze highly diastereo- and enantioselective cyclopropanations using diazoketone carbene donors. nih.govacs.org This biocatalytic approach offers a broad substrate scope and can generate a library of structurally diverse, enantiopure cyclopropane-containing scaffolds. nih.govrochester.edu These enzymatic products can then be chemically diversified to yield the final target molecule. acs.org Another chemoenzymatic route involves using engineered myoglobin with ethyl α-diazopyruvate as a carbene precursor to synthesize α-cyclopropylpyruvates with high enantioselectivity. utdallas.edu

Asymmetric catalytic reductions provide another avenue. For instance, if the synthesis proceeds through a prochiral diketone or if a kinetic resolution is desired, enzyme-catalyzed reductions are highly effective. Dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH), have been used for the asymmetric reduction of various prochiral ketones and β-keto esters to furnish enantiopure secondary alcohols with excellent enantiomeric excess. nih.gov Similarly, ruthenium(II)-catalyzed asymmetric transfer hydrogenation can achieve dynamic kinetic resolution of β-substituted-α-keto esters, providing access to anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity, a motif that could be adapted. nih.govyoutube.com

| Approach | Key Transformation | Catalyst/Enzyme | Outcome | Research Finding |

| Biocatalytic Cyclopropanation | Olefin + Diazoketone | Engineered Sperm Whale Myoglobin | Enantiopure cyclopropyl ketones | Can be performed at semi-preparative scale with good yields and excellent enantioselectivity. rochester.edu |

| Asymmetric Reduction | Prochiral Ketone/Keto Ester | (S)-1-phenylethanol dehydrogenase (PEDH) | Enantiopure secondary alcohols | Whole-cell catalysts used for conversions with high productivity and excellent enantiomeric excess. nih.gov |

| Asymmetric Transfer Hydrogenation | Dynamic Kinetic Resolution of Keto Esters | Ru(II) complexes | Enantioenriched hydroxy esters | Provides high diastereo- and enantioselectivity for related substrates. nih.gov |

| Organocatalysis | α-alkylation of β-keto esters | Cinchona derivatives | Enantioenriched α-alkylated products | Realized by phase-transfer catalysis, offering excellent enantiopurities (up to 98% ee). nih.gov |

Mechanistic Investigations into Reactions Involving Ethyl 6 Cyclopropyl 6 Oxohexanoate

Detailed Elucidation of Reaction Pathways and Transition State Dynamics

The reactivity of Ethyl 6-cyclopropyl-6-oxohexanoate is dictated by the interplay of its functional groups: the cyclopropyl (B3062369) ketone and the ethyl ester. The following sections explore potential mechanistic pathways.

Studies on Carbene and Carbenoid Intermediates in Cyclopropanation Processes

Currently, there is no specific research detailing the formation of this compound via carbene or carbenoid-mediated cyclopropanation reactions. Such a process would likely involve the reaction of a carbene or carbenoid with a precursor containing a carbon-carbon double bond. The mechanism would proceed through a concerted or stepwise pathway, with the stereochemical outcome being highly dependent on the nature of the carbene and any directing groups on the substrate.

Exploration of Radical Clock Behavior and Intramolecular Radical Cyclization Mechanisms

The cyclopropylmethyl radical is a well-known radical clock, undergoing rapid ring-opening to the corresponding homoallyl radical. While no specific studies on the radical clock behavior of radicals derived from this compound have been reported, it is a prime candidate for such investigations.

Intramolecular radical cyclization is a powerful method for the formation of cyclic compounds. fluorochem.co.uk In the case of a radical generated at a position alpha to the ester of this compound, a 5-exo-trig or 6-endo-trig cyclization onto the cyclopropyl ring could be envisioned, though this is less common than cyclization onto a double bond. More likely, a radical generated elsewhere in the molecule could be trapped by the cyclopropyl ketone functionality, potentially leading to complex rearranged products.

Analysis of Enol and Enolate Reactivity in Oxo-Hexanoate Systems

The presence of alpha-protons to the carbonyl group allows for the formation of enols and enolates, which are key intermediates in many reactions of ketones and esters. Enolates are ambident nucleophiles, capable of reacting at either the alpha-carbon or the oxygen atom. For oxo-hexanoate systems like this compound, enolate formation is readily achieved under basic conditions.

The reactivity of the enolate is influenced by factors such as the counterion, solvent, and the nature of the electrophile. Reaction at the alpha-carbon is generally favored and leads to the formation of a new carbon-carbon bond. The formation of an enolate from this compound would create a planar intermediate, and subsequent reaction at the alpha-carbon would lead to a racemic mixture if a new stereocenter is formed.

Catalytic Effects and Ligand Influence on Reaction Stereochemistry and Kinetics

Catalysis plays a crucial role in controlling the outcome of organic reactions. The following sections discuss the potential influence of various catalysts on reactions involving this compound.

Role of Specific Catalytic Species (e.g., Rh(III), Iodine, Palladium)

While no specific catalytic studies on this compound have been documented, the reactivity of its functional groups suggests potential applications for various catalysts.

Rhodium(III): Rh(III) catalysts are known to catalyze a variety of transformations, including C-H activation and annulation reactions. In the context of this compound, a Rh(III) catalyst could potentially mediate the coupling of the ketone with various partners.

Iodine: Molecular iodine can act as a catalyst for various reactions, including the alpha-halogenation of ketones via an enol or enolate intermediate.

Palladium: Palladium catalysts are widely used in cross-coupling reactions. A palladium catalyst could be employed to couple a derivative of this compound (for example, an enolate or an alpha-halo derivative) with a suitable coupling partner.

Stereochemical Induction and Control via Chiral Ligands and Auxiliaries

Achieving stereocontrol in reactions of this compound would likely involve the use of chiral catalysts or auxiliaries. Chiral ligands coordinated to a metal catalyst can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. Similarly, the temporary attachment of a chiral auxiliary to the molecule can direct the approach of a reactant from a specific face. Given the lack of specific research on this compound, the development of stereoselective methods for its transformation remains an open area for investigation.

Impact of Reaction Medium and Environmental Parameters on Mechanistic Outcomes

The reactivity of a molecule like this compound is primarily centered around the cyclopropyl ketone and the ethyl ester functionalities. The strained cyclopropyl ring is susceptible to ring-opening reactions, while the keto-ester portion can undergo a variety of transformations such as enolate formation, alkylation, and condensation reactions. The interplay between these reactive sites is heavily influenced by the surrounding chemical environment.

Influence of Solvents

The choice of solvent is critical as it can influence reaction rates and even alter the course of a reaction by stabilizing or destabilizing transition states and reactive intermediates. In reactions analogous to those that this compound would undergo, solvent polarity is a key determinant.

For instance, in palladium-catalyzed cross-coupling reactions, which are analogous to potential functionalizations of the ethyl ester portion, the dipole moment of the solvent affects the state of the catalyst. In non-polar solvents like toluene, palladium acetate (B1210297) exists predominantly as a trimer, which is less reactive. In contrast, more polar solvents like N-methyl-2-pyrrolidone (NMP) favor the formation of the more reactive monomeric palladium species. whiterose.ac.uk This is because polar solvents are better at stabilizing charged intermediates, which are common in catalytic cycles. whiterose.ac.uk

In the context of esterification, a reaction relevant to the ethyl ester group, the solvent can significantly affect the reaction rate. A study on the esterification of carboxylic acids with ethanol (B145695) showed that solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) have a pronounced effect on the reaction kinetics due to their different interactions with the reactants and products. acs.org

For reactions involving the cyclopropyl ketone moiety, such as Lewis acid-catalyzed ring-opening followed by an aldol (B89426) condensation, the diastereoselectivity can be highly dependent on the solvent. researchgate.net This is attributed to the solvent's role in coordinating with the Lewis acid and influencing the geometry of the transition state.

Impact of Temperature

Temperature is a crucial parameter that affects reaction kinetics and, in some cases, product distribution. In enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, a reaction that models the potential reactivity of the cyclopropyl group, temperature has a significant impact on the enantioselectivity. Lowering the temperature from 0 °C to -20 °C can improve the enantiomeric excess (ee), but it may also lead to the formation of undesired byproducts. nih.gov

Similarly, in the transesterification of β-keto esters, increasing the reaction temperature can increase the reaction rate, but excessively high temperatures can lead to catalyst deactivation or side reactions. nih.govrsc.org For instance, in the synthesis of ethyl acetate, an optimal temperature is required to maximize conversion, with higher or lower temperatures leading to decreased yields. rsc.org

Role of Catalysts and Additives

Catalysts are fundamental in directing the reaction pathway of compounds like this compound. The choice of catalyst can determine whether a reaction proceeds via a radical, ionic, or organometallic mechanism.

In the case of cyclopropyl ketones, various metal catalysts can induce ring-opening and subsequent transformations. For example, Samarium(II) iodide (SmI₂) is an effective catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. The efficiency of this catalytic system can be dramatically improved by the addition of metallic samarium (Sm⁰), which likely prevents catalyst deactivation by reducing Sm(III) back to the active Sm(II) state. nih.govacs.org

The following table illustrates the effect of an Sm⁰ additive on the yield of a SmI₂-catalyzed cycloaddition of a cyclopropyl ketone.

Table 1: Effect of Sm⁰ Additive on SmI₂-Catalyzed Formal [3+2] Cycloaddition

| Entry | Additive (15 mol %) | Yield (%) |

|---|---|---|

| 1 | None | 45 |

| 2 | Sm⁰ | 90 |

Reaction conditions: Cycloheptyl cyclopropyl ketone, phenylacetylene, SmI₂ (15 mol %), THF, 55 °C, 4 h. Data adapted from a study on related substrates. acs.org

Palladium complexes are also versatile catalysts for the ring-opening of aryl cyclopropyl ketones, leading to the stereoselective formation of α,β-unsaturated ketones. acs.org Furthermore, nickel catalysts have been employed for the γ-alkylation of cyclopropyl ketones with alkyl chlorides, where the addition of sodium iodide is crucial for facilitating a halide exchange and enabling the reaction to proceed efficiently. rsc.org

For reactions involving the β-keto ester functionality, a synergistic catalytic system of palladium and ruthenium complexes has been shown to effect stereodivergent dehydrative allylation. The choice of the chiral ligand on each metal catalyst dictates the stereochemical outcome of the product. nih.gov

The table below demonstrates the influence of different ligands and catalyst loadings on the enantioselectivity of a photocatalytic cycloaddition of an aryl cyclopropyl ketone, a model reaction for the cyclopropyl moiety.

Table 2: Optimization of Ligand and Temperature in Enantioselective Cycloaddition

| Entry | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | L4 (Cl-substituted) | 25 | 0 | - |

| 2 | L5 (MeO-substituted) | 25 | 95 | 75 |

| 3 | L6 (Me₂N-substituted) | 25 | 95 | 80 |

| 4 | L6 (Me₂N-substituted) | 0 | 95 | 85 |

| 5 | L6 (Me₂N-substituted) | -20 | 90 | 90 |

Reaction conditions involved a chiral Lewis acid, a photoredox catalyst, and an alkene reaction partner. Data adapted from a study on related substrates. nih.gov

Reactivity Profiles and Chemical Transformations of Ethyl 6 Cyclopropyl 6 Oxohexanoate

Selective Reactions of the Ketone Functionality

The ketone group in Ethyl 6-cyclopropyl-6-oxohexanoate is a key site for a variety of chemical reactions, including nucleophilic additions, reductions, and cyclization processes.

Nucleophilic Addition and Reduction Reactions

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic attack. A common transformation is its reduction to a secondary alcohol. This can be achieved with high efficiency using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. youtube.com In the presence of a protic solvent like methanol (B129727) or ethanol (B145695), NaBH₄ will reduce the ketone in this compound to the corresponding secondary alcohol, leaving the ester group intact. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. miamioh.edu

For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed. LiAlH₄ is a much stronger reducing agent and will reduce both the ketone and the ester functionalities. acs.orgnih.govcdnsciencepub.com Treatment of this compound with LiAlH₄ would yield the corresponding diol. The reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org

The stereoselectivity of these reductions can be influenced by the presence of the adjacent cyclopropyl (B3062369) group and the reaction conditions. nih.gov

Table 1: Representative Reduction Reactions of Ketones

| Starting Material | Reagent | Product | Reference |

| Aldehydes and Ketones | NaBH₄ | Primary and Secondary Alcohols | youtube.com |

| Aldehydes and Ketones | LiAlH₄ | Primary and Secondary Alcohols | acs.orgcdnsciencepub.com |

| Unsymmetrical Ketones | LiAlH₄ or NaBH₄ | Racemic mixture of enantiomers | jove.com |

Condensation, Annulation, and Cyclization Reactions

The presence of both a ketone and an ester in this compound allows for intramolecular condensation reactions. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic example of forming cyclic β-keto esters. masterorganicchemistry.comlibretexts.org While the target molecule is a keto-ester, analogous intramolecular reactions can be envisioned. Under basic conditions, deprotonation of the α-carbon to the ester could lead to an intramolecular nucleophilic attack on the ketone carbonyl, potentially forming a five or six-membered ring, depending on which α-proton is removed. jove.compearson.com

Annulation reactions, which form a new ring onto an existing one, are also possible. The Robinson annulation, for instance, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com While typically applied to α,β-unsaturated ketones, variations could be adapted for this compound by first creating an appropriate unsaturated system.

Furthermore, the keto-ester motif is a valuable precursor for the synthesis of various heterocyclic compounds. For example, condensation with amidines can lead to the formation of pyrimidine (B1678525) derivatives. acs.orgslideshare.netmdpi.com The reaction typically proceeds by initial condensation of the amidine with the ketone, followed by cyclization involving the ester. Similarly, reactions with ammonia (B1221849) and other nitrogen-containing reagents can be used to construct pyridines and other nitrogen-containing heterocycles. youtube.comacs.orgacs.orgnih.govnih.gov The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia, provides a route to pyrroles and could be adapted for derivatives of this compound. thieme-connect.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net

Chemical Modifications and Transformations of the Ester Moiety

The ethyl ester group offers another handle for chemical modification, allowing for transformations such as transesterification, saponification, and potentially decarboxylation under specific conditions.

Transesterification and Saponification in Diverse Chemical Environments

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. youtube.com This reaction can be catalyzed by either an acid or a base. youtube.comalfa-chemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by another alcohol. alfa-chemistry.com Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. alfa-chemistry.com By using a large excess of the new alcohol, the equilibrium can be driven towards the desired product. youtube.com Various catalysts, including scandium triflate and silica (B1680970) chloride, have been shown to be effective for transesterification. acs.org

Saponification is the hydrolysis of an ester under basic conditions to form a carboxylate salt and an alcohol. libretexts.orgcdnsciencepub.com Treatment of this compound with a strong base like sodium hydroxide (B78521) would yield sodium 6-cyclopropyl-6-oxohexanoate and ethanol. libretexts.org This reaction is effectively irreversible as the resulting carboxylate is deprotonated under the basic conditions. cdnsciencepub.com The kinetics of saponification of various ethyl esters have been studied extensively. nih.govnih.gov It's noteworthy that soap formation can be a competing reaction during transesterification with ethanol when using hydroxide catalysts. nih.gov

Table 2: Representative Reactions of Ethyl Esters

| Reaction | Reagents | Product | Reference |

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester | youtube.comalfa-chemistry.com |

| Saponification | Strong Base (e.g., NaOH) | Carboxylate Salt and Alcohol | libretexts.orgcdnsciencepub.com |

Decarboxylation and Related Fragmentation Processes

Decarboxylation, the loss of carbon dioxide, is a common reaction for β-keto acids. acs.orgpearson.comcsbsju.edu this compound is a γ-keto ester, and therefore, direct decarboxylation under the typical conditions for β-keto esters is not expected. However, if the molecule were to be hydrolyzed to the corresponding carboxylic acid, fragmentation pathways might be accessible under certain conditions, such as high temperatures. stackexchange.com

Mass spectrometry provides insights into the fragmentation patterns of molecules. For long-chain ethyl esters, a characteristic fragmentation ion at m/z 88 is often observed, arising from a McLafferty rearrangement. acs.org Another significant fragment at m/z 98 has been identified as a cyclohexanone (B45756) radical ion, formed through a novel rearrangement. acs.org These fragmentation pathways suggest potential routes for the decomposition of this compound under energetic conditions. Other fragmentation reactions of esters can be initiated by electron impact, leading to the loss of radical fragments. cdnsciencepub.com

Cyclopropyl Ring Reactivity: Ring Opening and Rearrangement Pathways

The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to ring-opening and rearrangement reactions under various conditions.

The reactivity of the cyclopropyl ring is often enhanced by the adjacent ketone, which can participate in or stabilize intermediates formed during these transformations. Acid-catalyzed ring opening of cyclopropyl ketones can proceed through a carbocationic intermediate, leading to various rearranged products. acs.orgresearchgate.netrsc.org The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropyl ring and the stability of the resulting carbocation. Similarly, base-catalyzed ring-opening reactions are also known. researchgate.net

Metal catalysts, including those based on nickel, palladium, rhodium, and gold, can effectively promote the rearrangement and cycloaddition reactions of cyclopropyl ketones. acs.orgnih.govrsc.orgnih.govwikipedia.orgfigshare.comchemrxiv.orgacs.org For example, nickel-catalyzed reactions can lead to γ-alkylation products through a cross-electrophile coupling mechanism. rsc.org Palladium catalysts can induce different cycloisomerization pathways depending on the specific catalyst and conditions. figshare.com

A notable rearrangement of cyclopropyl ketones is the Cloke-Wilson rearrangement, which can lead to the formation of five-membered heterocycles like dihydrofurans. acs.org This rearrangement can be promoted thermally or by using organocatalysts. acs.org

Thermally and Photochemically Induced Ring Transformations

The three-membered ring of cyclopropyl ketones is susceptible to cleavage and rearrangement under both thermal and photochemical induction. These transformations often proceed through diradical or zwitterionic intermediates, leading to a variety of ring-opened or rearranged products.

Thermally Induced Reactions:

Upon heating, this compound is expected to undergo ring opening of the cyclopropane (B1198618) ring. The pathway of this transformation is highly dependent on the reaction conditions and the presence of trapping agents. In the absence of other reagents, intramolecular hydrogen abstraction or rearrangement can occur. For analogous cyclopropyl ketones, thermal isomerization to cyclopentenones has been observed, proceeding through a vinylcyclopropane-cyclopentene rearrangement. However, the most common thermal reaction is the homolytic cleavage of one of the cyclopropyl C-C bonds to form a 1,5-diradical intermediate. The fate of this diradical determines the final product distribution.

Photochemically Induced Reactions:

The photochemistry of cyclopropyl ketones is a rich and extensively studied field. acs.orgbaranlab.org Irradiation of cyclopropyl ketones can lead to a variety of transformations, including rearrangements and cycloadditions. nih.govnih.gov For this compound, UV irradiation would likely promote the n→π* excitation of the carbonyl group, leading to the formation of a triplet state. This excited state can then undergo α-cleavage (Norrish Type I) or hydrogen abstraction.

More characteristic for cyclopropyl ketones is the homolytic cleavage of the C1-C2 bond of the cyclopropane ring, affording a 1,5-diradical. This intermediate can then undergo several competing reaction pathways, including:

Ring expansion: Cyclization of the diradical can lead to the formation of substituted dihydrofurans.

Isomerization: Reclosure of the diradical can lead to cis-trans isomerization of the cyclopropane ring if substituents are present.

Fragmentation: In the presence of suitable radical traps, fragmentation products can be observed.

Photocatalytic methods have also been employed to induce transformations in cyclopropyl ketones. nih.govresearchgate.net For instance, photoredox catalysis can facilitate the single-electron reduction of the ketone, leading to a radical anion that readily undergoes ring opening. nih.govacs.org This ring-opened species can then participate in cycloaddition reactions with suitable partners. nih.gov

| Reaction Type | Conditions | Expected Major Product(s) | Intermediate(s) |

|---|---|---|---|

| Thermal | High Temperature (e.g., > 200 °C), inert atmosphere | Ring-opened isomers, Cyclopentenone derivatives | 1,5-Diradical |

| Photochemical (Direct Irradiation) | UV light (e.g., 254 nm or 300 nm), solvent (e.g., benzene, acetonitrile) | Dihydrofuran derivatives, Geometric isomers | Triplet excited state, 1,5-Diradical |

| Photochemical (Photocatalysis) | Visible light, photoredox catalyst (e.g., Ru(bpy)3Cl2), electron donor | Ring-opened addition products (if trapping agent is present) | Radical anion |

Acid-Catalyzed and Transition-Metal-Mediated Ring Expansion Reactions

The strained cyclopropane ring in this compound is prone to cleavage under acidic conditions or in the presence of transition metals, often leading to synthetically useful ring-expanded products.

Acid-Catalyzed Ring Expansion:

Treatment of cyclopropyl ketones with protic or Lewis acids can induce ring opening to form a stabilized carbocation, which can then undergo rearrangement. acs.orgresearchgate.net In the case of this compound, protonation of the carbonyl oxygen would be the initial step, followed by cleavage of the C1-C2 bond of the cyclopropane ring to generate a homoenolate-type carbocation. This cation can then undergo a variety of transformations, with ring expansion to form cyclopentanone (B42830) or cyclohexanone derivatives being a common outcome. The regioselectivity of the ring opening and the nature of the final product are influenced by the substitution pattern of the cyclopropane ring and the reaction conditions. For instance, acid-catalyzed rearrangement of certain cyclopropyl ketones in the presence of a nucleophile can lead to the formation of substituted 2,3-dihydrofurans. acs.org

Transition-Metal-Mediated Ring Expansion:

Transition metals can catalyze the ring expansion of cyclopropyl ketones through various mechanisms, often involving oxidative addition of the metal into a C-C bond of the cyclopropane ring to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo further reactions, such as migratory insertion and reductive elimination, to yield ring-expanded products.

For instance, rhodium(I) catalysts have been shown to mediate the ring expansion of vinylcyclopropanes to cyclopentenes. nih.govacs.org While this compound lacks a vinyl group, related transition-metal-catalyzed carbonylative ring expansion reactions are known. In the presence of carbon monoxide, a transition metal catalyst can insert CO into the metallacyclobutane intermediate, ultimately leading to the formation of a cyclohexenone derivative. Palladium, nickel, and cobalt complexes are commonly employed for such transformations. The presence of the ester functionality in this compound could potentially influence the coordination of the metal and the subsequent reaction pathway.

| Reaction Type | Catalyst/Reagent | Expected Product Type | Key Intermediate |

|---|---|---|---|

| Acid-Catalyzed | Brønsted acid (e.g., H2SO4) or Lewis acid (e.g., BF3·OEt2) | Substituted Dihydrofurans, Cyclopentenones | Homoenolate-type carbocation |

| Transition-Metal-Mediated | Rh(I), Pd(0), Ni(0) complexes | Cyclopentene or Cyclohexenone derivatives (with CO) | Metallacyclobutane |

Directed Regioselective and Stereoselective Functionalizations

The presence of both a ketone and an ester group in this compound offers opportunities for directed functionalization, allowing for control over regioselectivity and stereoselectivity.

Regioselective Functionalizations:

The reactivity of the different positions in this compound can be selectively targeted. The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. msu.edu The regioselectivity of enolate formation (thermodynamic vs. kinetic) can be controlled by the choice of base and reaction conditions.

The cyclopropane ring itself can also be functionalized. For donor-acceptor cyclopropanes, the regioselectivity of nucleophilic attack is well-established. rsc.orgacs.orgresearchgate.net While this compound is not a classical donor-acceptor cyclopropane, the ketone group does activate the ring towards nucleophilic attack. Lewis acid activation can enhance this effect, directing nucleophiles to one of the cyclopropyl carbons. nih.gov

Stereoselective Functionalizations:

Stereoselective reactions involving cyclopropyl ketones often rely on the use of chiral catalysts or auxiliaries. unl.pt For example, asymmetric reductions of the ketone can be achieved using chiral reducing agents, leading to the formation of enantioenriched cyclopropyl alcohols.

Furthermore, reactions that proceed through a chiral intermediate can induce stereoselectivity. For instance, the use of a chiral Lewis acid in catalytic amounts can enable enantioselective cycloadditions of photochemically generated ring-opened intermediates. nih.gov Similarly, transition metal catalysts bearing chiral ligands can be employed to achieve enantioselective ring-opening or ring-expansion reactions. nih.gov The stereochemical outcome of these reactions is often dictated by the geometry of the catalyst-substrate complex.

| Functionalization Type | Strategy | Target Position | Example Reagents/Catalysts |

|---|---|---|---|

| Regioselective Alkylation | Enolate formation and reaction with an electrophile | α-carbon to the ketone | LDA (kinetic), NaH (thermodynamic); Alkyl halide |

| Regioselective Ring Opening | Lewis acid activation and nucleophilic attack | Cyclopropyl carbon | Sc(OTf)3, Nu- (e.g., R2CuLi) rsc.org |

| Stereoselective Reduction | Use of a chiral reducing agent | Ketone carbonyl | (R)- or (S)-CBS reagent |

| Stereoselective Cycloaddition | Photoredox catalysis with a chiral Lewis acid | Cyclopropane ring (after opening) | Visible light, Ru(bpy)3Cl2, Chiral Eu(fod)3 |

Applications of Ethyl 6 Cyclopropyl 6 Oxohexanoate As a Fundamental Synthetic Building Block

Prospective Strategic Utilization in the Total Synthesis of Complex Natural Products

While no current literature explicitly details the use of Ethyl 6-cyclopropyl-6-oxohexanoate in the total synthesis of natural products, its structure suggests potential applications.

As a Potential Key Intermediate for Bioactive Natural Products and their Analogues

The combination of a cyclopropyl (B3062369) ketone and a linear ester chain in this compound makes it a hypothetical starting point for the synthesis of various bioactive compounds. For instance, the cyclopropyl group is a feature in some natural products and is known to impart unique biological activities. The ester functionality could be elaborated to introduce further complexity and build the carbon skeleton of a target molecule.

Hypothetical Contribution to the Construction of Diverse Biologically Relevant Scaffolds

The chemical functionalities within this compound could theoretically be used to construct a variety of molecular scaffolds found in biologically active molecules. The keto-ester functionality is a classic precursor for the formation of six-membered rings through reactions like the Robinson annulation, which is a cornerstone in the synthesis of steroids and terpenoids.

Postulated Employment in the Synthesis of Advanced Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry. Although no specific examples exist for this compound, its structure lends itself to several hypothetical synthetic routes to heterocycles.

Theoretical Formation of Fused Ring Systems and Nitrogen-Containing Heterocycles (e.g., Isoquinolines)

The 1,6-dicarbonyl nature of the molecule (after potential manipulation of the cyclopropyl group) could be a key feature in the synthesis of nitrogen-containing heterocycles. For example, a Paal-Knorr type reaction with a primary amine could, in principle, lead to the formation of a substituted pyrrole. Furthermore, with appropriate modifications, the carbon chain could be cyclized to form precursors for isoquinoline (B145761) synthesis, a common core in many alkaloids.

Conceptual Construction of Oxygen-Containing Cyclic and Acyclic Structures

The inherent oxygen-containing functionalities of this compound make it a conceivable precursor for various oxygen-containing heterocycles. Intramolecular reactions, such as a Dieckmann condensation, could potentially lead to the formation of cyclic β-keto esters, which are versatile intermediates for the synthesis of various heterocyclic systems.

A Theoretical Role in the Development of Novel Synthetic Methodologies and Reagents

While this compound is not currently featured in the development of new synthetic methods, its unique structure could be used to test and showcase new chemical transformations. The presence of multiple reactive sites—the ketone, the ester, and the cyclopropyl group—allows for the exploration of chemoselective reactions. For example, a new catalytic system could be evaluated for its ability to selectively reduce the ketone in the presence of the ester, or to mediate a specific reaction involving the cyclopropyl ring.

Intermediate in the Preparation of Specialized Organic Compounds (e.g., Flavors, Fragrances, Pharmaceutical Intermediates)

This compound is a bifunctional molecule containing both an ester and a ketone, with a terminal cyclopropyl group. This combination of features makes it a potential intermediate in the synthesis of more complex molecules. The reactivity of the keto and ester groups, along with the presence of the cyclopropyl moiety, allows for a variety of chemical transformations.

While detailed, publicly available research specifically outlining the conversion of this compound into named commercial flavors, fragrances, or pharmaceutical agents is limited, its structural motifs are present in various bioactive and aromatic compounds. The cyclopropyl ring, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity.

Theoretically, this compound could serve as a precursor to a range of specialized organic compounds through several synthetic pathways.

Potential Synthetic Transformations:

| Functional Group | Potential Reaction | Resulting Structure | Potential Application Area |

| Ketone | Reduction | Alcohol | Pharmaceutical Intermediate |

| Ketone | Grignard Reaction | Tertiary Alcohol | Pharmaceutical, Agrochemical Intermediate |

| Ketone | Wittig Reaction | Alkene | Specialty Chemical Intermediate |

| Ester | Hydrolysis | Carboxylic Acid | Precursor for further derivatization |

| Ester | Amidation | Amide | Pharmaceutical Intermediate |

| Ester | Reduction | Alcohol | Precursor for ether or ester synthesis |

| Cyclopropyl Group | Ring Opening | Substituted Alkene | Functionalized Building Block |

Hypothetical Applications in Pharmaceutical Synthesis:

The core structure of this compound is reminiscent of building blocks used in the synthesis of quinolone antibiotics, where a cyclopropyl group is often attached to a nitrogen atom in the core ring structure. While no direct synthesis from this specific starting material is documented, its components are relevant. For example, the synthesis of some quinolone antibacterials involves intermediates with a cyclopropylamine (B47189) moiety.

Advanced Spectroscopic Characterization and Computational Chemistry Studies in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights

Spectroscopic methods are the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the nature of chemical bonds. For Ethyl 6-cyclopropyl-6-oxohexanoate, a combination of high-level NMR, mass spectrometry, and vibrational spectroscopy would be indispensable for unambiguous structural verification and for monitoring its formation in chemical reactions.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and proton framework within a molecule. For this compound, ¹H and ¹³C NMR spectra would offer primary evidence of its structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on known chemical shift ranges for similar functional groups and may not represent actual experimental data.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.25 | Triplet |

| Aliphatic -CH₂- (3 positions) | ~1.6-2.5 | Multiplet |

| Ethyl -CH₂-O- | ~4.12 | Quartet |

| -CH₂-C=O | ~2.70 | Triplet |

| Cyclopropyl (B3062369) -CH- | ~1.80 | Multiplet |

| Cyclopropyl -CH₂- | ~0.8-1.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known chemical shift ranges for similar functional groups and may not represent actual experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Aliphatic -CH₂- | ~24-38 |

| Ethyl -O-CH₂- | ~60 |

| Cyclopropyl -CH₂- | ~10-15 |

| Cyclopropyl -CH- | ~18-25 |

| Ester C=O | ~173 |

| Ketone C=O | ~210 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Progress and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₈O₃), HRMS would provide a measured mass that is very close to its calculated exact mass (198.1256 g/mol ). This technique is invaluable for confirming the identity of a newly synthesized compound and for differentiating it from other potential products with the same nominal mass. Furthermore, when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can be used to monitor the progress of a reaction by identifying intermediates and byproducts, offering crucial mechanistic insights.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of chemical bonds. These techniques are particularly useful for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, strong absorption bands would be expected for the two carbonyl groups: one for the ester (typically around 1735 cm⁻¹) and one for the ketone (around 1715 cm⁻¹). The C-O stretching of the ester and the various C-H stretching and bending vibrations of the aliphatic and cyclopropyl groups would also be observable. Raman spectroscopy, being complementary to FTIR, would also show these characteristic vibrations, potentially with different intensities, aiding in a more complete analysis of the molecule's vibrational fingerprint.

Advanced Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of compounds and, in the case of chiral molecules, for the separation and quantification of enantiomers.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Since this compound possesses a chiral center at the carbon of the cyclopropyl ring attached to the carbonyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times and allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. In research contexts where this compound might be synthesized via an asymmetric route, chiral HPLC would be the primary method to assess the success of the enantioselective synthesis. While no specific method for this compound is publicly documented, general methods for separating ketoester enantiomers often involve CSPs based on polysaccharide derivatives. nih.govnih.gov The determination of diastereomeric ratios, should additional chiral centers be present, can also be achieved using HPLC. nih.govresearchgate.net

Computational Chemistry and Theoretical Approaches

Computational chemistry provides a theoretical lens through which the properties and behavior of molecules can be understood and predicted. For this compound, computational methods can offer insights that are complementary to experimental data.

Density Functional Theory (DFT) is a common computational method used to predict the geometry, electronic structure, and spectroscopic properties of molecules. A DFT study on this compound could be used to:

Optimize the molecular geometry: to predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D model of the molecule.

Calculate theoretical vibrational frequencies: These can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes.

Predict NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental data to support structural assignments.

Analyze the electronic properties: This includes the calculation of molecular orbitals (HOMO and LUMO) and the generation of electrostatic potential maps to understand the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a powerful means to investigate the electronic properties of molecules. For this compound, a DFT approach would be instrumental in elucidating its electronic structure and predicting its reactivity.

A typical DFT study would involve the use of a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to perform geometry optimization. This process determines the lowest energy conformation of the molecule. From the optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the carbonyl groups and the cyclopropyl ring are expected to be key regions of interest. The calculation of the molecular electrostatic potential (MEP) surface would visually map the electron density, highlighting electron-rich (red) and electron-poor (blue) regions, thereby offering a predictive model for intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, which possesses several rotatable bonds.

An MD simulation would model the molecule within a simulated environment, such as a solvent box of water or an organic solvent, to mimic realistic conditions. By solving Newton's equations of motion for the atoms of the system, the simulation tracks the trajectory of the molecule over a set period, typically nanoseconds to microseconds.

The primary output of an MD simulation is a detailed trajectory file, which can be analyzed to understand conformational changes. For this compound, this would involve monitoring the dihedral angles of the ethyl ester and the hexanoate (B1226103) chain to identify preferred conformations and the energy barriers between them. This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. Additionally, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding with solvent molecules or aggregation behavior in solution.

Quantum Mechanical Calculations for Elucidating Reaction Energetics and Transition States

Building upon the electronic structure information from DFT, more advanced quantum mechanical (QM) calculations can be employed to investigate the energetics of potential chemical reactions involving this compound. This is particularly useful for understanding reaction mechanisms and predicting reaction rates.

For a given reaction, such as the hydrolysis of the ester group or the opening of the cyclopropyl ring, QM calculations can map out the entire potential energy surface. This involves identifying the structures and energies of the reactants, products, and, crucially, the transition state(s). The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction's activation energy.

Methods like the nudged elastic band (NEB) or quadratic synchronous transit (QST) are often used to locate transition state structures. Once identified, frequency calculations are performed to confirm that the structure corresponds to a true transition state (characterized by a single imaginary frequency). The calculated activation energy (the energy difference between the reactants and the transition state) can then be used within the framework of transition state theory to estimate the reaction rate constant. These theoretical predictions are invaluable for guiding synthetic efforts and understanding the chemical transformations of this compound.

Future Research Directions and Emerging Perspectives on Ethyl 6 Cyclopropyl 6 Oxohexanoate Chemistry

Development of Sustainable and Environmentally Benign Synthesis Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing valuable compounds like ethyl 6-cyclopropyl-6-oxohexanoate. Future research will likely prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases for esterification or ketoreductases for stereoselective reductions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netrsc.orgresearchgate.net Biocatalytic approaches operate under mild conditions, often in aqueous media, minimizing waste and energy consumption. researchgate.netresearchgate.net

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical step. Research into the synthesis of related keto esters has demonstrated the feasibility of using water or solvent-free conditions, which could be adapted for this compound. mobt3ath.com

Renewable Feedstocks: Investigating synthetic pathways that begin with renewable resources, such as biomass-derived platform chemicals, will be a significant long-term goal. This approach aligns with the principles of a circular economy and reduces reliance on petrochemicals.

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound.

Future research in this area will likely focus on:

Heterogeneous Catalysts: The design of solid-supported catalysts, such as metal oxides or metals on inert supports like alumina (B75360) or chitosan, is a key objective. rsc.orgsigmaaldrich.comunimi.itwikipedia.org These catalysts are easily separated from the reaction mixture, allowing for recycling and continuous processes, which reduces waste and cost. rsc.orgunimi.it For instance, heterogeneous iron-based catalysts have shown promise in cyclopropanation reactions. unimi.it Mixed metal oxide catalysts, such as those containing zirconium and titanium, have been shown to be effective in the synthesis of ketones from carboxylic acids at lower temperatures, reducing coke formation and extending catalyst lifetime. google.com

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound is a significant area of interest. The development of chiral Lewis acids, Brønsted acids, and organocatalysts will enable the enantioselective synthesis of specific stereoisomers, which is particularly important for pharmaceutical applications. nih.govnih.gov

Novel Metal Catalysis: Exploring the use of a wider range of transition metals beyond traditional choices could lead to new and more efficient transformations. For example, gold-catalyzed reactions have demonstrated unique reactivity for cyclopropanation. wikipedia.org Palladium-catalyzed cyclopropanation of dienes has also been reported with high regioselectivity. acs.org

Integration with Flow Chemistry and Automated Synthetic Platforms

The shift from batch to continuous flow processing offers numerous advantages in terms of safety, scalability, and process control. rsc.orgorganic-chemistry.orgacs.org The integration of the synthesis and derivatization of this compound with flow chemistry and automated systems is a promising future direction.

Key aspects of this integration include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time (residence time). rsc.orgorganic-chemistry.org This is particularly advantageous for highly exothermic or fast reactions, and for handling hazardous reagents. rsc.orgyoutube.com

Scalability and Reproducibility: Scaling up reactions in flow systems is often more straightforward than in batch processes, and the high degree of control leads to greater reproducibility. organic-chemistry.orgacs.org

Automated Synthesis: Coupling flow reactors with automated platforms, potentially incorporating artificial intelligence and machine learning algorithms, can accelerate reaction optimization and the discovery of new derivatives. sigmaaldrich.commetoree.comchemspeed.comresearchgate.netwikipedia.org These automated systems can perform high-throughput screening of reaction conditions and reagents, significantly speeding up the research and development process. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Keto Ester Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | rsc.orgorganic-chemistry.org |

| Mass Transfer | Often diffusion-controlled | Enhanced due to small reactor dimensions | rsc.orgorganic-chemistry.org |

| Safety | Potential for thermal runaway with exothermic reactions | Improved safety due to small reaction volumes and efficient heat dissipation | rsc.orgyoutube.com |

| Scalability | Can be challenging and require re-optimization | Generally more straightforward by running the system for longer | organic-chemistry.orgacs.org |

Computational Design and Prediction of Novel Reactivity and Molecular Architectures

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. mdpi.comnih.govorientjchem.orgumons.ac.be For this compound, computational studies will play a vital role in predicting its behavior and guiding experimental work.

Future computational efforts will likely involve:

Reactivity Prediction: DFT calculations can be used to study the electronic structure and predict the reactivity of the keto and ester functional groups, as well as the cyclopropyl (B3062369) ring. mdpi.comnih.gov This includes predicting sites of nucleophilic or electrophilic attack and the feasibility of various transformations.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates. nih.govorientjchem.orgresearchgate.net This understanding is crucial for optimizing reaction conditions and designing more effective catalysts.

Design of Novel Derivatives: By simulating the properties of virtual compounds, computational methods can guide the design of new derivatives of this compound with specific desired characteristics, such as enhanced biological activity or improved material properties.

Table 2: Computationally Predicted Tautomeric Equilibrium Data for Keto-Enol Systems

| System | Phase/Solvent | Energy Barrier (kcal/mol) | Relative Stability | Reference |

|---|---|---|---|---|

| 3-phenyl-2,4-pentanedione | Gas Phase | 30.61 | Keto form more stable | orientjchem.org |

| 3-phenyl-2,4-pentanedione | Water | 31.26 | Keto form more stable | orientjchem.org |

| 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | Gas Phase | 38.80 | Keto form more stable | nih.gov |

| 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | Ethanol (B145695) | 37.35 | Keto form more stable | nih.gov |

Expanding the Scope of Complex Molecule Construction and Derivatization

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized to create a wide array of more complex molecules. researchgate.netnih.govresearchgate.net Future research will undoubtedly focus on exploring the full extent of its synthetic utility.

Potential areas for expansion include:

Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions under various conditions (e.g., acid-catalyzed, radical-initiated) to generate linear chains with different functionalities. nih.govnih.govyoutube.comrsc.orgacs.org This provides a pathway to diverse molecular scaffolds.

Derivatization of the Ketone and Ester: The ketone and ester groups can be independently or sequentially transformed. For example, the ketone can undergo aldol (B89426) condensations, Wittig reactions, or reductions, while the ester can be hydrolyzed, transesterified, or converted to an amide. rsc.orgyoutube.com

Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound will be an efficient strategy for rapidly building molecular complexity.

Synthesis of Heterocycles: The functional groups present in this molecule make it a suitable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing ethyl 6-cyclopropyl-6-oxohexanoate, and how can intermediates be characterized?

- Methodology : Begin with a ketoester precursor (e.g., ethyl 3-oxohexanoate) and introduce the cyclopropyl group via nucleophilic substitution or cyclopropanation. For example, use a lithium enolate of tert-butyl acetate for chain elongation, followed by cyclopropane ring formation via Simmons-Smith conditions .

- Characterization : Employ to confirm ester and ketone functionalities (δ ~4.1 ppm for ester CH, δ ~2.5 ppm for ketone carbonyl). Mass spectrometry (HRMS) and IR (C=O stretch at ~1730 cm) validate molecular weight and functional groups .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Critical Factors : Control reaction stoichiometry (e.g., 3–5x excess of enolate for chain elongation) and solvent polarity (e.g., THF for homogeneous catalysis). Document distillation conditions (temperature, pressure) to avoid decomposition of intermediates, as observed in related β-keto esters .

- Validation : Replicate synthesis using alternative pathways (e.g., activation with N,N'-carbonyldiimidazole for esterification) and cross-validate purity via HPLC with a C18 column .

Advanced Research Questions

Q. What catalytic systems are optimal for achieving stereoselective hydrogenation of the β-keto ester moiety in this compound?

- Catalyst Screening : Test Ru(II) complexes with chiral ligands like (R)-Tol-BINAP, which show high enantioselectivity in hydrogenating β-keto esters. Solvent polarity (e.g., dichloromethane vs. ethanol) inversely affects syn/anti diastereomer ratios .

- Data Interpretation : Use to distinguish syn/anti diastereomers (chemical shift differences in hydroxyl-bearing carbons) and chiral HPLC for enantiomeric excess (e.g., Chiralpak AD-H column) .

Q. How should researchers resolve contradictions in reported yields for this compound derivatives across studies?

- Root Cause Analysis : Compare reaction scales (e.g., gram vs. milligram), purification methods (distillation vs. column chromatography), and catalyst loading (e.g., 1000:1 substrate/catalyst ratio for high turnover). Discrepancies may arise from trace moisture in cyclopropanation steps .

- Statistical Validation : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent, catalyst) and identify interactions affecting yield. Use ANOVA to quantify significance .

Q. What analytical techniques are suitable for detecting and quantifying degradation products of this compound under varying storage conditions?

- Degradation Pathways : Monitor hydrolysis of the ester group (to hexanoic acid derivatives) via LC-MS/MS. Use accelerated stability studies (40°C/75% RH) to simulate long-term storage .

- Quantification : Develop a validated UPLC method with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate against reference standards of degradation products .

Methodological Guidelines

-

Experimental Design :

-

Data Reporting :

-

Ethical and Safety Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.